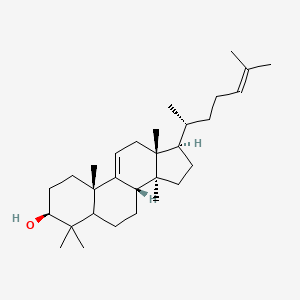
4,4,14-Trimethylcholesta-9(11),24-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parkeol is a relatively uncommon sterol secondary metabolite found mostly in plants, particularly noted in Butyrospermum parkii (now called Vitellaria paradoxa, or the shea tree) . It is a triterpene alcohol with the chemical formula C30H50O and a molar mass of 426.729 g·mol−1 . Parkeol can be synthesized as a minor product by several oxidosqualene cyclase enzymes and is the sole product of the enzyme parkeol synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parkeol can be synthesized through the action of oxidosqualene cyclase enzymes . The enzyme catalyzes the cyclization of 2,3-oxidosqualene into parkeol. This process involves the formation of a tetracyclic triterpenoid structure with a lanostane skeleton .
Industrial Production Methods
Industrial production of parkeol is not widely documented, but it can be isolated from natural sources such as shea butter (Vitellaria paradoxa) . The extraction process typically involves solvent extraction followed by purification steps to isolate parkeol from other triterpenes and sterols present in the source material .
Chemical Reactions Analysis
Types of Reactions
Parkeol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group at the 3β position and the double bonds at the 9(11) and 24 positions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide or potassium permanganate can be used to oxidize parkeol, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce parkeol to form corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the parkeol molecule.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Parkeol has several scientific research applications due to its biological activities:
Anti-inflammatory: Parkeol exhibits anti-inflammatory properties, making it useful in research related to inflammation and related diseases.
Anti-tumor: Studies have shown that parkeol has anti-tumor activities, which can be explored for cancer research.
Anti-tuberculosis: Parkeol has demonstrated activity against Mycobacterium tuberculosis, making it a potential candidate for tuberculosis research.
Anti-infection: Parkeol’s antibacterial properties make it useful in research focused on bacterial infections.
Mechanism of Action
Parkeol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Parkeol inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-tumor: Parkeol induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-tuberculosis: Parkeol disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.
Anti-infection: Parkeol interferes with bacterial cell membrane integrity, causing cell lysis.
Comparison with Similar Compounds
Parkeol is unique among triterpenes due to its specific structure and biological activities. Similar compounds include:
Lanosterol: A key component of the sterol biosynthetic pathway in animals and fungi.
Cycloartenol: Another triterpene synthesized by oxidosqualene cyclase enzymes.
Achilleol B: A triterpene with a similar biosynthetic pathway.
Parkeol stands out due to its presence in both plants and certain prokaryotes, such as the planctomycete Gemmata obscuriglobus, which is a rare example of a sterol-synthesizing prokaryote .
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25?,26+,28-,29-,30+/m1/s1 |
InChI Key |
MLVSYGCURCOSKP-FMRPICADSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-YL)methanamine](/img/structure/B14858394.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B14858409.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}phenol](/img/structure/B14858416.png)
![Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14858421.png)


![2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14858446.png)

